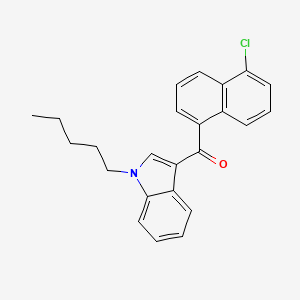
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative with significant importance in various fields of scientific research This compound is known for its unique chemical structure, which includes an ethyl ester group, an amino group, and two methyl groups attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate. This reaction is carried out at elevated temperatures, around 80°C, to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroquinoline derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, disrupting its function. Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester include:
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
Uniqueness
The combination of these groups with the quinoline ring system makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
1235377-71-5 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.294 |
IUPAC Name |
ethyl 4-amino-7,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3,(H2,15,16) |
InChI Key |
CGJRHPMLYWTVSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N)C)C |
Synonyms |
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


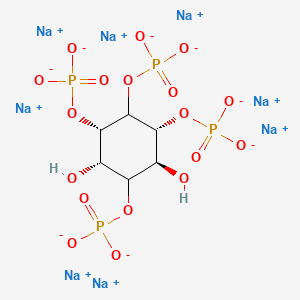
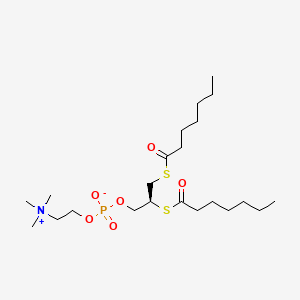
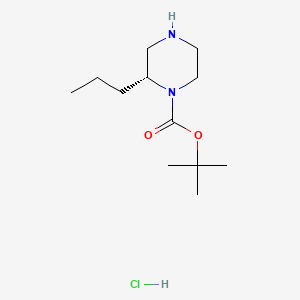

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
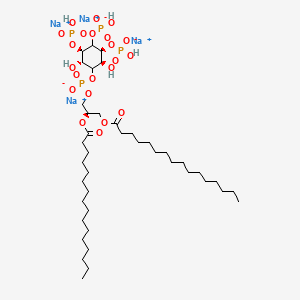
![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)




